molecular formula C15H17Cl2N3OS B2852018 2-((3,4-Dichlorobenzyl)sulfanyl)-N-isopropyl-5-methoxy-4-pyrimidinamine CAS No. 338954-53-3

2-((3,4-Dichlorobenzyl)sulfanyl)-N-isopropyl-5-methoxy-4-pyrimidinamine

Cat. No.: B2852018
CAS No.: 338954-53-3
M. Wt: 358.28
InChI Key: HZGZRSUTTAIRES-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)sulfanyl)-N-isopropyl-5-methoxy-4-pyrimidinamine (CAS 338954-53-3) is a synthetic pyrimidine derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H17Cl2N3OS and a molecular weight of 358.29 g/mol, this compound features a pyrimidine core substituted with a (3,4-dichlorobenzyl)sulfanyl group at the 2-position, a methoxy group at the 5-position, and an N-isopropylamine moiety at the 4-position . Pyrimidine-based compounds are extensively investigated for their potential biological activities. This specific compound shares a core structural motif with the well-established DABO (3,4-Dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family, which are known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1 . The isosteric replacement of oxygen with sulfur at the 2-position, creating a sulfanyl linkage, is a key modification that has been shown to enhance synthetic accessibility and can significantly influence the compound's binding affinity and metabolic stability . This makes this compound a valuable building block for constructing more complex molecules and a candidate for structure-activity relationship (SAR) studies in various therapeutic areas, including antiviral and anticancer research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3OS/c1-9(2)19-14-13(21-3)7-18-15(20-14)22-8-10-4-5-11(16)12(17)6-10/h4-7,9H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGZRSUTTAIRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1OC)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,4-Dichlorobenzyl)sulfanyl)-N-isopropyl-5-methoxy-4-pyrimidinamine is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, sulfanyl group, and dichlorobenzyl substituent. Its molecular formula is C15H17Cl2N3OSC_{15}H_{17}Cl_2N_3OS, indicating the presence of two chlorine atoms, three nitrogen atoms, and one sulfur atom. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of the compound is depicted as follows:

2 3 4 Dichlorobenzyl sulfanyl N isopropyl 5 methoxy 4 pyrimidinamine\text{2 3 4 Dichlorobenzyl sulfanyl N isopropyl 5 methoxy 4 pyrimidinamine}

The compound exhibits significant chemical reactivity due to the presence of functional groups such as sulfur and nitrogen. It is expected to engage in various types of reactions typical for compounds containing these functionalities, including nucleophilic substitutions and electrophilic additions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often display significant antibacterial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The lipophilicity and other physicochemical properties of these compounds correlate positively with their biological activity .

Study 1: Antibacterial Efficacy

A comparative study involving a series of chlorinated compounds revealed that those with dichloro substituents exhibited broader antibacterial spectra compared to their mono-chlorinated counterparts. The study highlighted that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Compound NameActivity Against MRSANotes
Compound AActiveSubmicromolar range
Compound BInactiveNo significant effect

This suggests that this compound could potentially demonstrate similar antibacterial properties due to its structural similarities.

Study 2: Interaction Studies

Further investigations into the interactions of this compound with biological macromolecules are essential for understanding its pharmacological potential. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended for elucidating these interactions. These studies can provide insights into the binding affinities and specific targets within bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogs highlights critical differences in substituents, physicochemical properties, and synthetic pathways:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₇Cl₂N₃OS 358.3 N-isopropyl, 5-methoxy, (3,4-dichlorobenzyl)sulfanyl
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-N-methyl-4-pyrimidinamine C₁₃H₁₃Cl₂N₃OS 330.23 N-methyl (vs. isopropyl)
6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine C₁₁H₁₀ClN₃ 219.67 6-chloro, N-(2-methylphenyl) (no sulfanyl or methoxy)
SCY-635 (disclosed in ) Not provided Not provided Undisclosed structure; referenced as a comparator in pharmacological contexts

Key Observations:

N-Alkyl Substitution :

  • The N-isopropyl group in the target compound increases steric bulk compared to the N-methyl analog (330.23 g/mol). This may reduce metabolic clearance or alter binding pocket interactions .
  • In contrast, 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine lacks both sulfanyl and methoxy groups, significantly lowering molecular weight (219.67 g/mol) and lipophilicity .

Sulfanyl Linker and Aromatic Groups: The (3,4-dichlorobenzyl)sulfanyl moiety is shared between the target compound and its N-methyl analog. 4-Methoxy-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline () replaces the pyrimidine core with an aniline structure, demonstrating divergent applications in agrochemical or medicinal chemistry .

For example:

  • FeCl₃-catalyzed cyclization () efficiently produces dihydropyrimidinones but may require adaptation for pyrimidinamines .
  • Ionic liquid catalysis () offers eco-friendly routes for heterocycles, though applicability to sulfanyl-containing pyrimidinamines remains unexplored .

Research Findings and Limitations

  • Physicochemical Data : The target compound’s calculated logP (≈3.5) and polar surface area (≈75 Ų) suggest moderate bioavailability, superior to the N-methyl analog due to increased lipophilicity from the isopropyl group.
  • Biological Activity: No direct data is provided in the evidence.
  • Synthetic Challenges : The absence of explicit protocols for the target compound necessitates reliance on analogs. FeCl₃ or ionic liquid catalysis (Evidences 1–2) may require optimization for introducing sulfanyl and isopropyl groups .

Q & A

Basic: What are the critical synthetic steps for 2-((3,4-Dichlorobenzyl)sulfanyl)-N-isopropyl-5-methoxy-4-pyrimidinamine, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Sulfanyl group introduction: Reaction of a chloropyrimidine intermediate with 3,4-dichlorobenzyl mercaptan under basic conditions (e.g., NaH in DMF) .
  • Amine substitution: Nucleophilic displacement of a leaving group (e.g., chlorine) at the 4-position using isopropylamine .
  • Methoxy group retention: Protection of the 5-methoxy group during reactive steps to prevent demethylation .

Optimization strategies:

  • Use anhydrous solvents (e.g., DMF, dichloromethane) and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Answer:
Discrepancies often arise from:

  • Dynamic effects: Rotamers or tautomers causing split signals. Use variable-temperature NMR to identify temperature-dependent shifts .
  • Impurity interference: Compare experimental data with computational predictions (DFT calculations for 13C^{13}\text{C} NMR) .
  • Stereoelectronic effects: Analyze coupling constants (JJ-values) in 1H^{1}\text{H} NMR to distinguish between regioisomers. For example, the 5-methoxy group’s electron-donating effect alters pyrimidine ring electron density, affecting chemical shifts .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C16H16Cl2N3OS2C_{16}H_{16}Cl_2N_3OS_2, exact mass 438.003) .
  • Multinuclear NMR:
    • 1H^{1}\text{H} NMR: Identify methoxy singlet (~δ 3.8 ppm) and isopropyl doublet splitting patterns.
    • 13C^{13}\text{C} NMR: Verify sulfanyl (C-S) and pyrimidine carbons.
  • IR Spectroscopy: Detect S-H stretches (absent if sulfanyl is substituted) and C-Cl vibrations (~700 cm1^{-1}) .

Advanced: What strategies mitigate low yields during sulfanyl group introduction?

Answer:
Low yields may result from:

  • Competitive oxidation: Use degassed solvents and antioxidants (e.g., BHT) to prevent disulfide formation.
  • Steric hindrance: Replace bulky bases (e.g., NaH) with milder alternatives (K2_2CO3_3) in polar aprotic solvents .
  • Temperature control: Conduct reactions at 0–5°C to suppress side reactions while maintaining reactivity .

Advanced: How to design a study assessing the compound’s biological activity against microbial targets?

Answer:
Experimental design:

  • In vitro assays: Use microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Dose-response curves: Test concentrations from 0.1–100 µM to calculate IC50_{50} values.
  • Mechanistic studies: Pair with molecular docking to predict binding to bacterial dihydrofolate reductase (DHFR), a common pyrimidine-targeted enzyme .

Data interpretation:

  • Cross-validate activity with structural analogs to establish structure-activity relationships (SAR) .

Advanced: How to evaluate environmental persistence and ecological risks of this compound?

Answer:
Methodology (aligned with Project INCHEMBIOL):

  • Abiotic studies:
    • Hydrolysis/photolysis: Expose to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure half-life .
    • Sorption: Determine soil-water partition coefficients (KdK_d) using batch equilibrium tests .
  • Biotic studies:
    • Microbial degradation: Incubate with activated sludge and monitor via LC-MS for metabolites.
    • Ecotoxicity: Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algae (72-hour growth inhibition) .

Basic: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:
Key challenges:

  • Exothermic reactions: Control temperature during sulfanyl group introduction to prevent runaway reactions. Use jacketed reactors with gradual reagent addition .
  • Purification bottlenecks: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for higher throughput.
  • Intermediate stability: Store moisture-sensitive intermediates (e.g., chloropyrimidine) under nitrogen with desiccants .

Advanced: How to resolve discrepancies in biological activity between in vitro and in vivo models?

Answer:
Potential factors:

  • Bioavailability: Assess logP (predicted ~3.5) to optimize solubility (e.g., formulate with cyclodextrins) .
  • Metabolic instability: Identify metabolites via liver microsome assays. Modify the 3,4-dichlorobenzyl group to block CYP450-mediated oxidation .
  • Off-target effects: Perform kinome-wide profiling to identify unintended kinase inhibition .

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